

Technical Support Center: The Silver Diethyldithiocarbamate (SDDC) Method for Arsenic Analysis

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Compound of Interest

Compound Name: Silver diethyldithiocarbamate

Cat. No.: B15597357

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This guide provides troubleshooting advice and answers to frequently asked questions regarding the **silver diethyldithiocarbamate** (SDDC) method for arsenic determination.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the **silver diethyldithiocarbamate** (SDDC) method for arsenic detection?

A1: The SDDC method is a colorimetric technique used for the determination of arsenic. The process involves the reduction of arsenic in a sample to arsine gas (AsH_3) using zinc in an acidic medium. This gas is then passed through a scrubber, often containing lead acetate-impregnated glass wool to remove hydrogen sulfide interference, and into an absorber tube. The arsine gas reacts with a solution of **silver diethyldithiocarbamate**, typically dissolved in pyridine or chloroform, to form a red-colored complex. The intensity of this red color, which is proportional to the arsenic concentration, is then measured spectrophotometrically at a wavelength of around 520-540 nm.^{[1][2][3][4][5]}

Q2: What are the key reagents and apparatus required for this method?

A2: The essential components for the SDDC method include:

- Apparatus: An arsine generator, a scrubber unit, and an absorber tube are required. It is critical that the system is airtight to prevent the loss of arsine gas.^{[3][4]}

- Reagents:
 - **Silver diethyldithiocarbamate** (SDDC) solution, typically prepared in pyridine or 1-ephedrine in chloroform.[1][6]
 - Hydrochloric or sulfuric acid to create the acidic conditions for the reaction.[2][5]
 - Potassium iodide and stannous chloride solutions are used as reducing agents to ensure arsenic is in the correct oxidation state for arsine generation.[2][6]
 - Granular zinc or sodium borohydride to generate hydrogen for the reduction of arsenic to arsine.[3][7]
 - Lead acetate solution to impregnate a scrubbing material (like cotton or glass wool) for the removal of hydrogen sulfide.[2][8]

Q3: What are the common interferences in the SDDC method?

A3: Several substances can interfere with the accuracy of the SDDC method. These include:

- **Antimony:** Antimony salts can be reduced to stibine (SbH_3), which also reacts with the SDDC solution to form a colored complex with an absorption maximum around 510 nm, leading to positive interference.[2][8]
- **Heavy Metals:** High concentrations of chromium, cobalt, copper, mercury, molybdenum, nickel, platinum, and silver can interfere with the generation of arsine.[1][8] However, at concentrations typically found in water, they seldom cause issues.[8]
- **Hydrogen Sulfide (H_2S):** This can interfere but is effectively removed by using a lead acetate scrubber.[8]
- **Nitric Acid:** The presence of nitric acid can cause a negative interference. If sample preservation with acid is necessary, sulfuric acid is recommended.[1][4]
- **Methylarsenic Compounds:** These can be reduced to methylarsines at a low pH, which also form colored complexes with the absorbing solution, leading to unreliable results for total arsenic.[8]

Troubleshooting Guide

Problem 1: Low or No Color Development

Q: I am not observing the expected red color in the absorber solution, or the color is very faint despite having arsenic in my sample. What could be the cause?

A: This issue can stem from several factors related to arsine generation and capture.

- Inefficient Arsine Generation:
 - Reagent Quality: The efficiency of sodium borohydride or zinc in generating arsine can be compromised by impurities.^[7] Ensure high-purity, arsenic-free reagents are used.^[9]
 - Incomplete Reduction: Arsenic (V) is reduced to arsine more slowly than Arsenic (III). The pre-reduction step with potassium iodide and stannous chloride is crucial. Allow sufficient time (at least 10-30 minutes) for this reduction to complete.^[3]^[6]
 - Acid Concentration: The concentration of hydrochloric acid can affect the rate of arsine generation.^[10] Ensure the acid concentration is within the optimal range as specified in your protocol.
- Loss of Arsine Gas:
 - System Leaks: The apparatus must be completely airtight to prevent the escape of arsine gas.^[4] Check all joints and connections for a secure fit.
- Absorber Solution Issues:
 - Degraded SDDC Solution: The SDDC solution can degrade over time, especially when exposed to light. It is recommended to store it in a dark, tightly sealed bottle and prepare it fresh periodically (e.g., every two weeks).^[5] Freshly prepared SDDC solution is also less likely to become cloudy.^[6]

Problem 2: Inconsistent or Non-Reproducible Results

Q: My results are varying significantly between replicates. What are the likely causes of this poor reproducibility?

A: Poor reproducibility is often linked to inconsistencies in the experimental procedure.

- **Inconsistent Hydrogen Evolution:** The rate of hydrogen evolution, which carries the arsine gas, must be consistent between samples. Adding an iron solution can help maintain a constant rate of hydrogen evolution.[\[6\]](#)
- **Variable Reaction Times:** Adhere strictly to the specified reaction times for both the pre-reduction and arsine generation steps.
- **Temperature Fluctuations:** The rate of arsine evolution can be temperature-dependent. Perform the experiments at a consistent room temperature.

Problem 3: High Blank Readings

Q: My blank sample is showing a significant absorbance reading. What could be contaminating my blank?

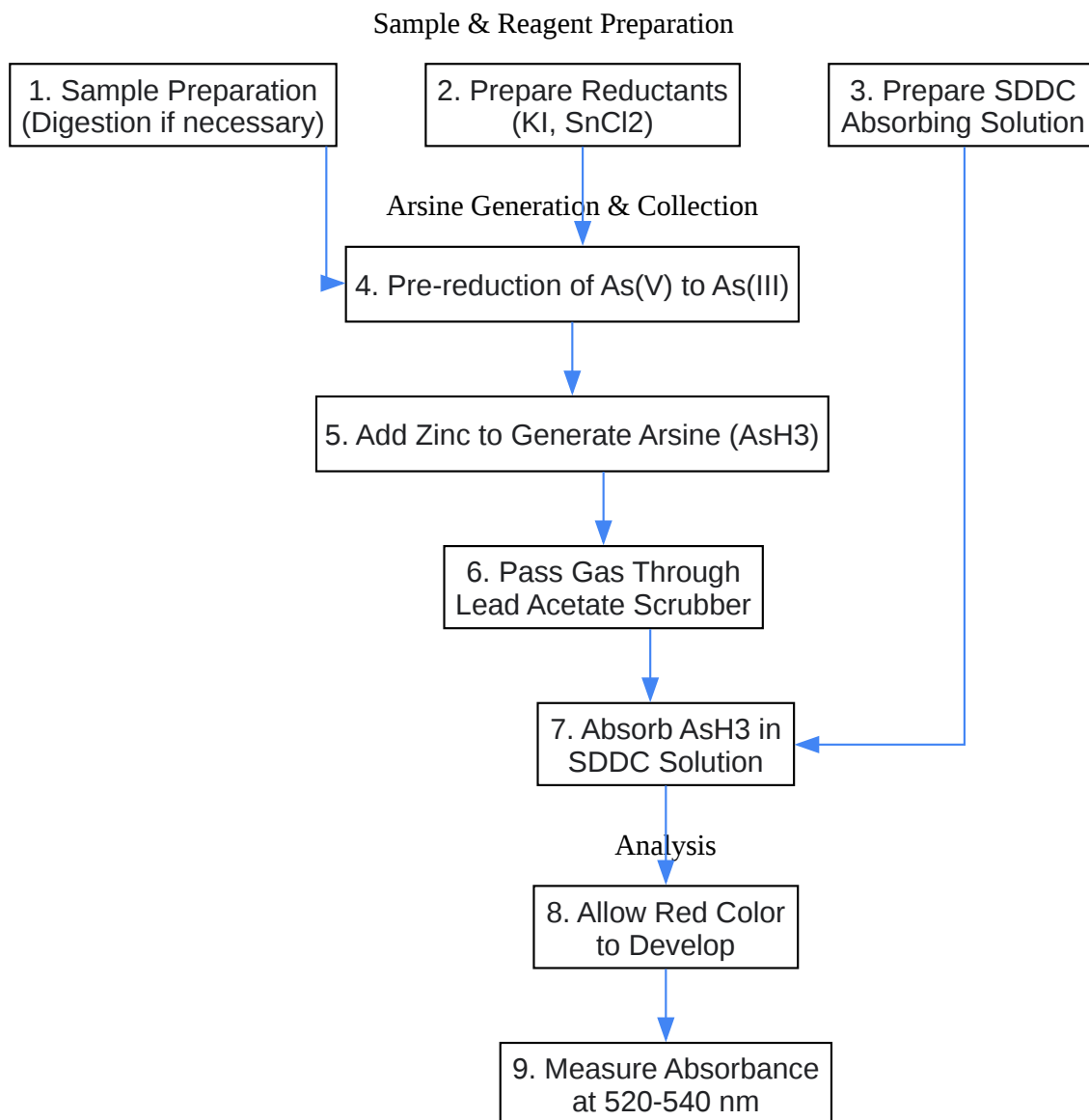
A: High blank readings indicate arsenic contamination in your reagents or glassware.

- **Contaminated Reagents:** The reagents themselves, particularly zinc and acids, can contain trace amounts of arsenic.[\[9\]](#) Use analytical-grade reagents with very low arsenic content.
- **Glassware Contamination:** Ensure all glassware is thoroughly cleaned and rinsed with deionized water to remove any residual arsenic.

Experimental Protocols & Data

General Experimental Workflow

The following diagram outlines the typical workflow for arsenic determination using the SDDC method.

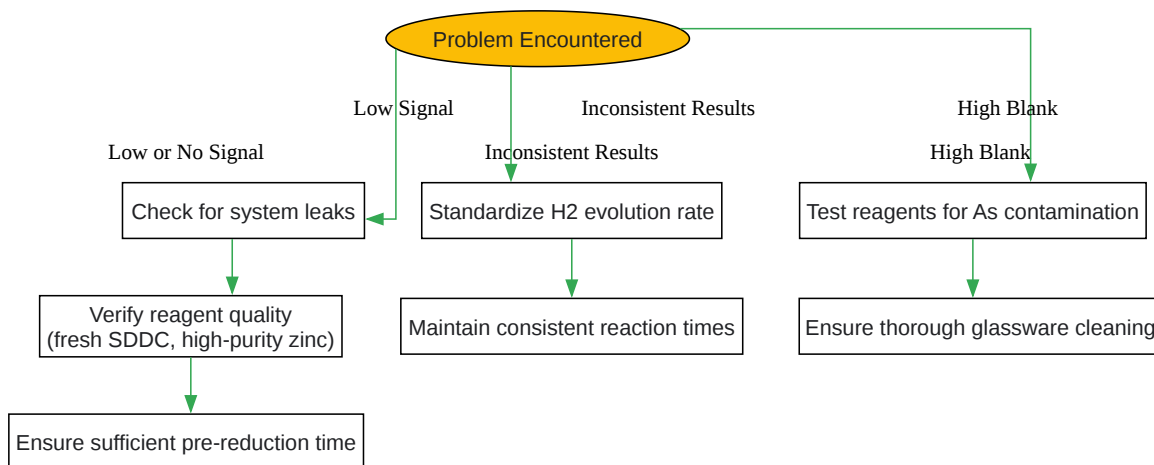


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Caption: A generalized workflow for the **silver diethyldithiocarbamate** (SDDC) method.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues.



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Caption: A decision tree for troubleshooting the SDDC method.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the SDDC method based on various sources.

Parameter	Value	Notes	Source(s)
Wavelength of Max. Absorbance	520 - 540 nm	The exact wavelength can vary slightly depending on the solvent used.	[2][6][8]
Detection Limit	1 ppm (in geological materials)	This is equivalent to 1 µg of arsenic.	[6]
5 µg As/L (in aqueous solutions)	Improved procedure with modified apparatus.	[11]	
Applicable Concentration Range	Above 10 µg/L	For drinking water and most fresh and saline waters.	[1]
Interference Thresholds	Antimony (III)	> 0.3 mg/L shows significant positive interference.	[12]
Mercury (II)	> 1.5 mg/L shows significant positive interference.	[12]	
Other Metal Ions	Up to 5.0 mg/L of Cr(VI), Co(II), Cu(II), Mo(VI), and Ni(II) do not appear to interfere.	[12]	
Sample Holding Time	6 months	When preserved with HNO ₃ to a pH <2.	[1][8]

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